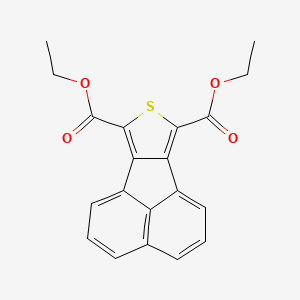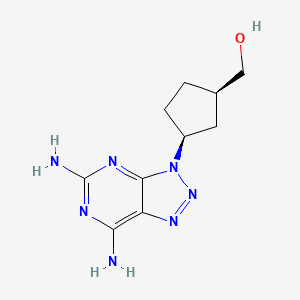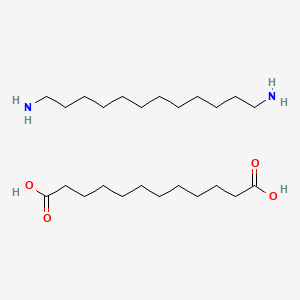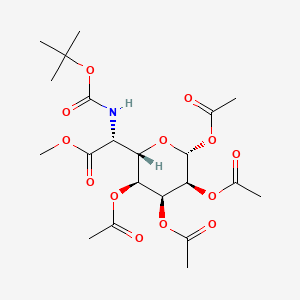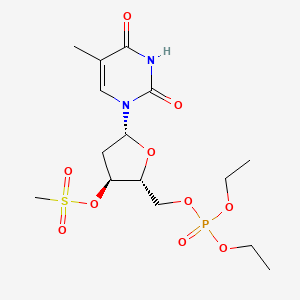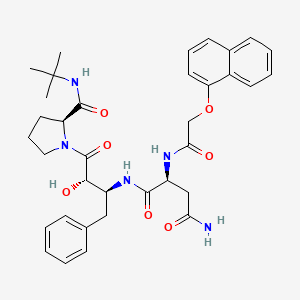
L-Proline, N-(10,12-dimethyl-1-oxotetradecyl)-(4R,5R)-4,5-dihydroxy-L-ornithyl-L-threonyl-trans-4-hydroxy-L-prolyl-(S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-threo-3-hydroxy-L-glutaminyl-3-hydroxy-, cyclic (6>1)-peptide, 4-ester with b-alanine, monohydrochloride, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline, N-(10,12-dimethyl-1-oxotetradecyl)-(4R,5R)-4,5-dihydroxy-L-ornithyl-L-threonyl-trans-4-hydroxy-L-prolyl-(S)-4-hydroxy-4-(4-hydroxyphenyl)-L-threonyl-threo-3-hydroxy-L-glutaminyl-3-hydroxy-, cyclic (6>1)-peptide, 4-ester with b-alanine, monohydrochloride, trans- is a complex cyclic peptide. Cyclic peptides are known for their stability and bioactivity, making them significant in various scientific fields, including medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex peptides typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of cyclic peptides may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified. The choice of method depends on the peptide’s complexity and the required yield.
Chemical Reactions Analysis
Types of Reactions
Cyclic peptides can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often leading to the formation of disulfide bonds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, breaking disulfide bonds.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various nucleophiles and electrophiles depending on the desired modification.
Major Products
The major products of these reactions depend on the specific functional groups present in the peptide and the reaction conditions. For example, oxidation may lead to the formation of cyclic disulfides, while reduction may yield linear peptides.
Scientific Research Applications
Cyclic peptides have a wide range of applications in scientific research:
Chemistry: Used as catalysts and building blocks for more complex molecules.
Biology: Studied for their role in cellular processes and as potential therapeutic agents.
Medicine: Investigated for their potential as drugs, particularly in targeting protein-protein interactions.
Industry: Utilized in the development of new materials and as bioactive agents in various formulations.
Mechanism of Action
The mechanism of action of cyclic peptides often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to a biological effect. The pathways involved depend on the specific peptide and its target.
Comparison with Similar Compounds
Cyclic peptides can be compared to other bioactive peptides, such as linear peptides and peptidomimetics. Their unique cyclic structure often confers greater stability and specificity in binding to targets. Similar compounds include:
Linear peptides: Less stable but easier to synthesize.
Peptidomimetics: Synthetic molecules designed to mimic the structure and function of peptides.
Properties
CAS No. |
138661-18-4 |
|---|---|
Molecular Formula |
C53H86ClN9O18 |
Molecular Weight |
1172.8 g/mol |
IUPAC Name |
[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] 3-aminopropanoate;hydrochloride |
InChI |
InChI=1S/C53H85N9O18.ClH/c1-5-27(2)22-28(3)12-10-8-6-7-9-11-13-39(69)56-33-24-37(67)49(75)60-51(77)44-35(65)19-21-61(44)53(79)42(36(66)25-38(55)68)58-50(76)43(46(72)45(71)30-14-16-32(17-15-30)80-40(70)18-20-54)59-48(74)34-23-31(64)26-62(34)52(78)41(29(4)63)57-47(33)73;/h14-17,27-29,31,33-37,41-46,49,63-67,71-72,75H,5-13,18-26,54H2,1-4H3,(H2,55,68)(H,56,69)(H,57,73)(H,58,76)(H,59,74)(H,60,77);1H |
InChI Key |
IUJKTRPPNXFQPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OC(=O)CCN)O)O)C(CC(=O)N)O)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


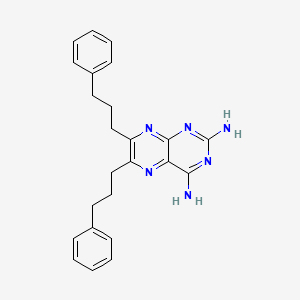
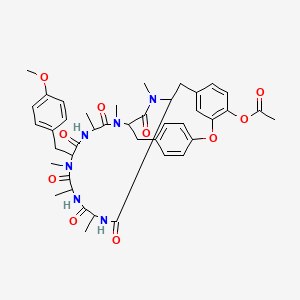
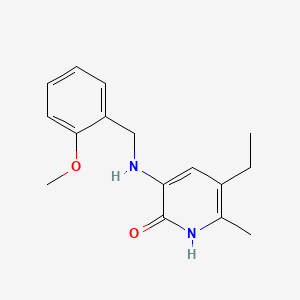
![Tris{2-[2-(2-hydroxyethoxy)ethoxy]ethyl} phosphate](/img/structure/B12793820.png)
